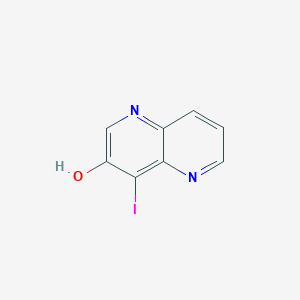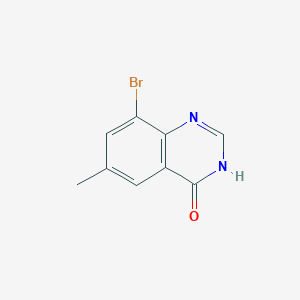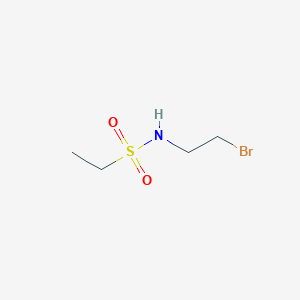
N-(2-bromoethyl)ethane-1-sulfonamide
Vue d'ensemble
Description
N-(2-bromoethyl)ethane-1-sulfonamide, commonly known as BES, is an organic compound that is widely used in scientific research. BES is a sulfonamide derivative that has a bromoethyl group attached to the nitrogen atom. This compound has a wide range of applications in various fields of research, including biochemistry, molecular biology, and pharmacology.
Applications De Recherche Scientifique
Catalysis and Synthesis
N-(2-bromoethyl)ethane-1-sulfonamide and its derivatives have been utilized in various catalytic and synthetic processes. For example, it has been used as an efficient catalyst in the synthesis of complex organic compounds. Khazaei et al. (2014) demonstrated the use of an N-bromo sulfonamide reagent in catalyzing the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, highlighting its role in facilitating complex chemical transformations Khazaei, Abbasi, & Moosavi‐Zare, 2014.
Sensor Development
Another significant application is in the development of sensors, particularly for detecting heavy metals. Sheikh et al. (2016) utilized derivatives of N-(2-bromoethyl)ethane-1-sulfonamide in fabricating a highly efficient Co2+ ion sensor. This work underscores the potential of such compounds in environmental monitoring and pollution control Sheikh, Arshad, Rahman, Asiri, & Alamry, 2016.
Surface-Active Agents
Sulfonamide-based compounds, including derivatives of N-(2-bromoethyl)ethane-1-sulfonamide, have been explored for their surface-active properties. Yoshimura et al. (2006) synthesized sulfobetaine-type zwitterionic gemini surfactants and studied their physicochemical properties, contributing to the understanding of surfactant behavior in various applications Yoshimura, Ichinokawa, Kaji, & Esumi, 2006.
Sulfonamide Synthesis
In the field of organic chemistry, N-(2-bromoethyl)ethane-1-sulfonamide derivatives have been used in novel methods for sulfonamide synthesis. Shi et al. (2009) described an environmentally benign method for the direct coupling of sulfonamides and alcohols, using a nanostructured catalyst, which shows the compound's utility in green chemistry Shi, Tse, Zhou, Pohl, Radnik, Hübner, Jähnisch, Brückner, & Beller, 2009.
Propriétés
IUPAC Name |
N-(2-bromoethyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrNO2S/c1-2-9(7,8)6-4-3-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOYWUCWIBPRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromoethyl)ethane-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1417671.png)

![N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417673.png)
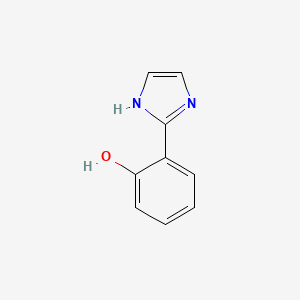
![3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417675.png)
![2-Phenyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417678.png)
![3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417679.png)
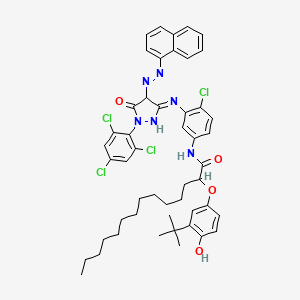
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417682.png)
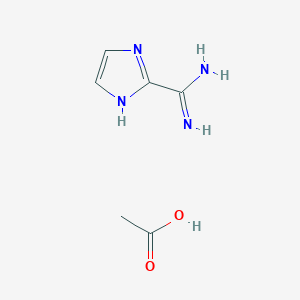
![5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417688.png)
